XAGE-1 belongs to the GAGE family of proteins, which are characterized by their expression in germ cells and various cancers. The genes XAGE1A and XAGE1B encode different isoforms of the protein, with XAGE1A being associated with a broader range of tumors, including lung adenocarcinoma, while XAGE1B shows expression in specific cancers such as sarcomas and rhabdomyosarcoma . These proteins are classified as cancer/testis antigens due to their limited expression in normal tissues and heightened expression in malignant cells.
The synthesis of XAGE-1 involves several steps, primarily through polymerase chain reaction (PCR) amplification and cloning techniques. The gene can be amplified from genomic DNA using specific primers designed to flank the open reading frame (ORF) of the gene. Following amplification, the DNA fragment is typically cloned into expression vectors such as pcDNA3 or pET3 for subsequent protein expression studies .
The molecular structure of XAGE-1 includes several domains characteristic of cancer/testis antigens. It contains a hydrophobic region at its amino terminus, which is crucial for membrane localization and interaction with immune cells. The full-length protein has a molecular mass of approximately 16.3 kilodaltons, while the shorter isoform produced from an alternative start codon has a mass of about 9 kilodaltons .
The gene encoding XAGE-1 is located on chromosome X (NC_000023.11), with various transcript variants identified. The primary transcript consists of four exons, leading to different protein isoforms depending on the translation initiation site utilized .
The biochemical reactions involving XAGE-1 primarily relate to its interaction with immune system components. As a cancer/testis antigen, it can elicit immune responses when presented by major histocompatibility complex molecules on tumor cells.
XAGE-1 functions primarily through its role as an antigenic target for immune recognition. When expressed on tumor cells, it can be processed into peptides that are presented on the cell surface by major histocompatibility complex class I molecules.
Research indicates that T-cells specific for XAGE-1 can recognize and kill tumor cells expressing this antigen, suggesting its potential utility in therapeutic vaccines aimed at enhancing anti-tumor immunity .
XAGE-1 exhibits properties typical of membrane-associated proteins:
The protein is hydrophobic at its amino terminus, facilitating membrane integration. It contains regions that may undergo post-translational modifications such as glycosylation or phosphorylation, impacting its stability and function.
XAGE-1 has several applications in cancer research and immunotherapy:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2